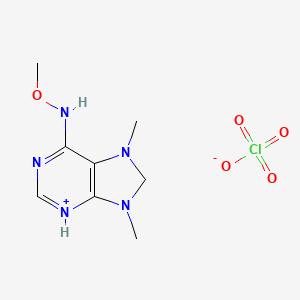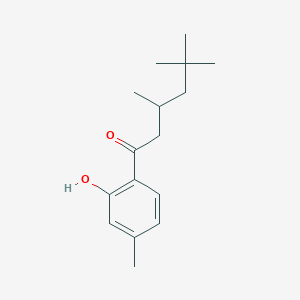![molecular formula C11H15Cl2N5O2 B14658562 8-[Bis(2-chloroethyl)amino]-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione CAS No. 49687-11-8](/img/structure/B14658562.png)
8-[Bis(2-chloroethyl)amino]-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[Bis(2-chloroethyl)amino]-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione is a complex organic compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a purine ring substituted with bis(2-chloroethyl)amino and dimethyl groups. It is often studied for its potential therapeutic properties and its role in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[Bis(2-chloroethyl)amino]-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione typically involves multiple steps, starting with the preparation of the purine ring followed by the introduction of the bis(2-chloroethyl)amino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to optimize yield and minimize impurities. The process may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
8-[Bis(2-chloroethyl)amino]-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to more reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while substitution reactions can produce a wide range of substituted purine derivatives.
Aplicaciones Científicas De Investigación
8-[Bis(2-chloroethyl)amino]-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and nucleic acids.
Medicine: Research focuses on its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 8-[Bis(2-chloroethyl)amino]-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione involves its interaction with biological molecules, particularly DNA. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA function. This can result in the inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-chloroethyl)amine: Known for its use in chemical synthesis and as a precursor for other compounds.
Cyclophosphamide: A well-known chemotherapeutic agent with a similar bis(2-chloroethyl)amino group.
Chlorambucil: Another chemotherapeutic agent that shares structural similarities with 8-[Bis(2-chloroethyl)amino]-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione.
Uniqueness
What sets this compound apart is its unique combination of a purine ring with the bis(2-chloroethyl)amino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
49687-11-8 |
|---|---|
Fórmula molecular |
C11H15Cl2N5O2 |
Peso molecular |
320.17 g/mol |
Nombre IUPAC |
8-[bis(2-chloroethyl)amino]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C11H15Cl2N5O2/c1-16-8-7(9(19)17(2)11(16)20)14-10(15-8)18(5-3-12)6-4-13/h3-6H2,1-2H3,(H,14,15) |
Clave InChI |
KHDCLPJLMVSHME-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



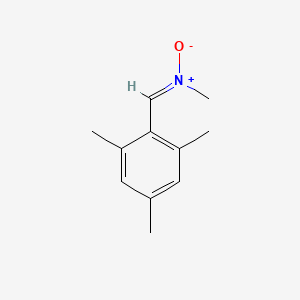
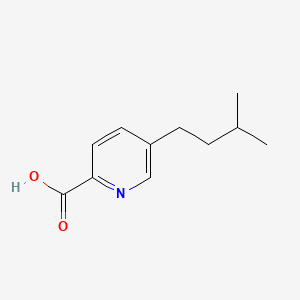
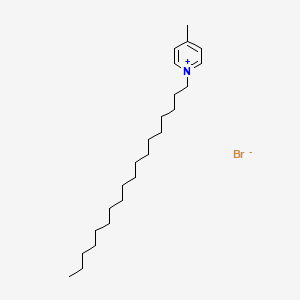
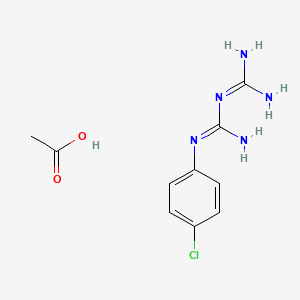




![2-[4-(Diethylamino)phenyl]-1-propylquinolin-1-ium iodide](/img/structure/B14658544.png)

